3-(1,1,2,2-Tetrafluoroethoxy)phenol
Overview
Description
3-(1,1,2,2-Tetrafluoroethoxy)phenol is an organic compound with the molecular formula C8H6F4O2 It is characterized by the presence of a phenol group substituted with a tetrafluoroethoxy group at the third position
Mechanism of Action
Target of Action
It’s known that phenol, a similar compound, is a potent proteolytic agent
Mode of Action
It’s known that phenol, a similar compound, dissolves tissue on contact via proteolysis
Biochemical Pathways
It’s known that phenol, a similar compound, can affect various biochemical pathways due to its proteolytic activity
Result of Action
It’s known that phenol, a similar compound, can cause tissue dissolution via proteolysis
Biochemical Analysis
Biochemical Properties
3-(1,1,2,2-Tetrafluoroethoxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . These interactions can lead to changes in the activity of the enzymes, affecting the overall biochemical pathways in which they are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in inflammatory responses . This modulation can lead to changes in cellular metabolism, affecting the overall health and function of the cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . These events can lead to the activation or inhibition of various enzymes, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under ambient temperature conditions . Over extended periods, it may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as reducing oxidative stress . At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . These interactions can influence metabolic flux and the levels of metabolites in the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization helps in elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol typically involves the reaction of phenol with 1,1,2,2-tetrafluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of 1,1,2,2-tetrafluoroethanol. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the production efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different hydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives with reduced aromatic rings.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Scientific Research Applications
3-(1,1,2,2-Tetrafluoroethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated ether group can impart desirable properties such as increased stability and lipophilicity.
Biology: Investigated for its potential as a bioactive compound. The presence of fluorine atoms can enhance the biological activity and metabolic stability of the compound.
Medicine: Explored for its potential use in drug development. Fluorinated phenols are often studied for their pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials. The compound’s unique properties can be advantageous in the development of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
3-(1,1,2,2-Tetrafluoroethoxy)aniline: Similar structure but with an amino group instead of a hydroxyl group.
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
3-(1,1,2,2-Tetrafluoroethoxy)toluene: Features a methyl group on the aromatic ring.
Uniqueness
3-(1,1,2,2-Tetrafluoroethoxy)phenol is unique due to its combination of a phenol group with a tetrafluoroethoxy substituent. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, which can be advantageous in various applications compared to its analogs.
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXGNBYVIMYKJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380217 | |
Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53997-99-2 | |
Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53997-99-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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